ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Staphylococcal Enterotoxin B (SEB) is an exotoxin produced by the gram-positive bacteria Staphylococcus aureus . It is one of the toxins responsible for staphylococcal food poisoning in humans . SEB is a superantigen, meaning it can stimulate a large number of immune cells, leading to significant inflammation . It is toxic by inhalation and ingestion .

Synthesis Analysis

SEB is produced by Staphylococcus aureus, a common bacterium found in the environment and in the human body . The toxin is synthesized by the bacteria during the exponential to stationary phases of bacterial growth . The production of SEB is regulated by the accessory gene regulator (Agr) system, a quorum sensing system in Staphylococcus aureus .Molecular Structure Analysis

SEB shares a similar two-domain fold (N and C-terminal domains) with a long alpha-helix in the middle of the molecule, a characteristic beta-barrel known as the “oligosaccharide/oligonucleotide fold” at the N-terminal domain and a beta-grasp motif at the C-terminal domain . Each superantigen possesses slightly different binding modes when it interacts with MHC class II molecules or the T-cell receptor .Chemical Reactions Analysis

SEB acts as a superantigen, causing the immune system to release a large amount of cytokines that lead to significant inflammation . It functions by cross-linking MHC class II molecules with T-cell receptors, leading to activation of a significant fraction of T-cells .Physical And Chemical Properties Analysis

SEB is a heat-stable superantigen . It can withstand boiling at 100°C for a few minutes . Despite its stability, it can be inactivated by certain decontamination methods, such as soap and water .Mécanisme D'action

SEB facilitates the infection of the host organism by inducing pathogenesis . It causes a major inflammatory response in the host via superantigenic properties . It functions as a superantigen through activation of a significant fraction of T-cells (up to 20%) by cross-linking MHC class II molecules with T-cell receptors .

Safety and Hazards

SEB is a potential agent of bioterrorism due to its ease of production and dispersion, a delayed onset of symptoms, an ability to cause high morbidity, and the difficulty in discerning between intentional intoxication and natural intoxication . It is fatal if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

Propriétés

Numéro CAS |

11100-45-1 |

|---|---|

Nom du produit |

ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS |

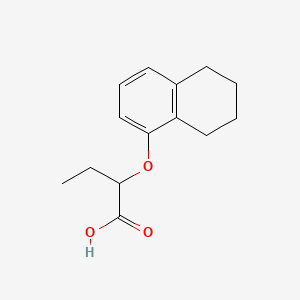

Formule moléculaire |

C24H31N3O7 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.